2-{[1-(3-Bromophenyl)ethyl]amino}acetamide
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Overview
Description
2-{[1-(3-Bromophenyl)ethyl]amino}acetamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of acetamide, where the amino group is substituted with a 3-bromophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide typically involves the reaction of 3-bromophenyl ethylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Bromophenyl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-{[1-(3-Bromophenyl)ethyl]amino}acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide
- 2-{[1-(4-Bromophenyl)ethyl]amino}acetamide
- 2-{[1-(3-Chlorophenyl)ethyl]amino}acetamide
Uniqueness
2-{[1-(3-Bromophenyl)ethyl]amino}acetamide is unique due to the presence of the 3-bromophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-[1-(3-bromophenyl)ethylamino]acetamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7(13-6-10(12)14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H2,12,14) |
InChI Key |
JZNIIAPHZZJEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC(=O)N |
Origin of Product |
United States |
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